Oxytocin, 1,6-alpha-asu-
Oxytocin, 1,6-alpha-asu-
Brand Name:
Vulcanchem
CAS No.:
14317-68-1
VCID:
VC20999461
InChI:
InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula:
C45H69N11O12
Molecular Weight:
956.1 g/mol
Oxytocin, 1,6-alpha-asu-
CAS No.: 14317-68-1
Cat. No.: VC20999461
Molecular Formula: C45H69N11O12
Molecular Weight: 956.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14317-68-1 |
|---|---|
| Molecular Formula | C45H69N11O12 |
| Molecular Weight | 956.1 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 |
| Standard InChI Key | BNUVXRORJOWJBK-DTRKZRJBSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator